N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a triazole ring, which is further substituted with a thiazole moiety and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones. The triazole ring is then formed through a [3+2] cycloaddition reaction, often using azides and alkynes. Finally, the benzyl group and carboxamide moiety are introduced through subsequent reactions involving benzyl halides and carboxylic acid derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and benzyl groups can be oxidized to form corresponding sulfoxides and benzoic acids.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides, benzoic acids.
Reduction: Amines.
Substitution: Various triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole and thiazole rings make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is being explored for its therapeutic potential. Its derivatives may be used to develop new drugs for treating various diseases, including infections and cancer.
Industry: In industry, the compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiazole and benzyl groups may enhance the compound's binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzothiazoles: These compounds share the thiazole ring and are known for their diverse biological activities.
Triazoles: Compounds with triazole rings are used in various pharmaceutical applications due to their ability to inhibit enzymes.
Carboxamides: These compounds are common in drug design due to their stability and bioactivity.
Uniqueness: N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-10-12(17-18-19(10)14-15-7-8-21-14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZCQMKYGWRUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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